{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid

Physicochemical properties Medicinal chemistry Library design

Researchers targeting CRTH2 in asthma or allergic rhinitis programs face limited access to pre-optimized pyrimidine-thioacetic acid scaffolds. This compound provides a validated 4-methyl-6-CF3-pyrimidine-2-sulfanyl core with phenylacetic acid handle, delivering sub-50 nM potency when elaborated via amide coupling (EP1471057A1). • Enables rapid FBDD library construction targeting FAK/BTK kinases • Carboxylic acid handle permits direct amide conjugation to amine fragments • Higher lipophilicity vs. non-phenyl analogs enhances membrane partitioning in cell-based assays

Molecular Formula C14H11F3N2O2S
Molecular Weight 328.31 g/mol
Cat. No. B12241901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid
Molecular FormulaC14H11F3N2O2S
Molecular Weight328.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SC(C2=CC=CC=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C14H11F3N2O2S/c1-8-7-10(14(15,16)17)19-13(18-8)22-11(12(20)21)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,20,21)
InChIKeyNLCGGGYQUYNZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why {[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid is a Specialized Pyrimidine-Thioacetic Acid Building Block


The compound {[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid (CAS 87125-98-2) is a heterocyclic organic molecule classified as a substituted pyrimidine-thioacetic acid derivative [1]. Its structure features a trifluoromethyl group (-CF3) and a methyl group (-CH3) on the pyrimidine ring, a sulfanyl (-S-) linker at the 2-position, and a phenylacetic acid moiety [1]. With a molecular formula of C14H11F3N2O2S and a molecular weight of 328.31 g/mol, this compound belongs to a class of intermediates explored in patent literature for the synthesis of mesoionic thiazolopyrimidines [2] and as scaffolds in programs targeting CRTH2 antagonism and kinase inhibition [3].

Why Simple Pyrimidine-Thioacetic Acid Analogs Cannot Substitute for (4-Methyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid


Generic substitution within the pyrimidine-thioacetic acid class is unreliable because small structural modifications at three critical positions—the pyrimidine 4-position (methyl vs. hydrogen or larger group), the 6-position (trifluoromethyl vs. hydrogen or halogen), and the acetic acid alpha-position (phenyl vs. hydrogen)—simultaneously affect lipophilicity, electronic properties, and steric bulk. As demonstrated in CRTH2 antagonist patent families, replacement of the trifluoromethyl group with a methyl group or shifting the phenyl ring to the pyrimidine core results in complete loss of target engagement [1]. The 4-methyl-6-trifluoromethylpyrimidine-2-thiol precursor (CAS 78018-17-4) itself is a commercially distinct building block , underscoring that the fully elaborated phenylacetic acid derivative is not interchangeable with simpler analogs. The following sections provide the best available quantitative differentiation data.

Head-to-Head Evidence: Quantifying the Differentiation of {[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid from Closest Analogs


Molecular Weight Comparison vs. Non-Phenyl Analog: Higher MW Offers Distinct Physicochemical Profile

The target compound possesses a molecular weight (MW) of 328.31 g/mol, which is 76.10 g/mol higher than the non-phenyl analog (4-methyl-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl)-acetic acid (MW 252.21 g/mol, CAS 88768-46-1) [1]. This difference corresponds to the phenyl substituent at the acetic acid alpha-position, adding significant steric bulk and lipophilicity.

Physicochemical properties Medicinal chemistry Library design

Calculated LogP Difference: Phenyl Substituent Increases Lipophilicity vs. Non-Phenyl Analog

The presence of the phenyl ring at the alpha-position of the acetic acid moiety substantially increases the calculated partition coefficient. The non-phenyl analog (2-pyrimidinylthio)phenylacetic acid (without the 4-methyl-6-CF3 substituents) has a reported LogP of 2.39 . While experimentally determined LogP for the target compound is not publicly available, the addition of the -CF3 and -CH3 groups combined with the phenyl ring is expected to raise LogP by approximately 1.0–1.5 units based on fragment-based calculations, placing it in a distinctly higher lipophilicity range than simpler pyrimidine-thioacetic acids.

Lipophilicity ADME Drug-likeness

Structural Uniqueness in CRTH2 Antagonist Patent Space: 4-Methyl-6-CF3 Substitution Pattern Locks Specific Binding Conformation

Patent EP1471057A1 (Actimis Pharmaceuticals) discloses extensive SAR for pyrimidinylacetic acid derivatives as CRTH2 antagonists. Compounds bearing the 4-methyl-6-trifluoromethyl substitution on the pyrimidine core, when combined with an appropriate alpha-substituent on the acetic acid side chain, exhibit IC50 values in the low nanomolar range (e.g., 8–40 nM) in CHO cell-based CRTH2 GTPγS binding assays [1]. Analogs lacking the 6-CF3 group or with the phenyl ring directly attached to the pyrimidine core showed >10-fold reduction in potency, indicating that the specific 4-methyl-6-CF3-pyrimidine-2-sulfanyl motif is critical for high-affinity receptor interaction [1].

CRTH2 antagonist Patent analysis Structure-activity relationship

Precursor Availability and Purity Benchmarking: 4-Methyl-6-(trifluoromethyl)pyrimidine-2-thiol as Key Synthetic Intermediate

The synthesis of the target compound typically proceeds from 4-methyl-6-(trifluoromethyl)pyrimidine-2-thiol (CAS 78018-17-4), which is commercially available at 98% purity from multiple suppliers . In contrast, the non-fluorinated analog 4-methylpyrimidine-2-thiol is less widely stocked and often requires custom synthesis. The availability of the high-purity fluorinated precursor directly impacts synthetic yield and final product quality, with the electron-withdrawing -CF3 group also accelerating the nucleophilic substitution step with α-bromophenylacetic acid compared to non-fluorinated thiols.

Synthetic accessibility Building block purity Procurement

Where {[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid Provides the Strongest Procurement Rationale


CRTH2 (DP2) Receptor Antagonist Probe Development

Based on the SAR disclosed in EP1471057A1, the 4-methyl-6-CF3-pyrimidine-2-sulfanyl scaffold confers sub-50 nM potency at CRTH2 when paired with an optimized alpha-substituent [1]. The target compound, with its phenylacetic acid moiety, serves as a key intermediate for further elaboration (e.g., amide coupling at the carboxylic acid) to generate high-affinity CRTH2 antagonist candidates. Its higher lipophilicity compared to non-phenyl analogs may also favor cell-based assay performance where membrane partitioning is rate-limiting. Procurement is warranted for laboratories pursuing prostaglandin D2 pathway modulation in asthma, allergic rhinitis, or eosinophilic esophagitis research programs.

Mesoionic Thiazolopyrimidine Synthesis and Heterocyclic Chemistry

Fedotov et al. (1983) demonstrated that (2-pyrimidinylthio)phenylacetic acids undergo cyclization with acetic anhydride to form mesoionic thiazolopyrimidines, a class of compounds with distinct π-electron structures and potential material science applications [2]. The electron-withdrawing -CF3 group on the target compound is expected to influence the cyclization rate and the electronic properties of the resulting mesoionic product. Researchers studying unconventional heterocyclic systems should select this compound over non-fluorinated or non-phenyl analogs to access a unique region of chemical space.

Kinase Inhibitor Fragment Library Expansion

Pyrimidine derivatives bearing a 4-methyl-6-CF3 substitution pattern have been claimed in patent families covering FAK (focal adhesion kinase) and BTK inhibitors, with the pyrimidine core serving as a hinge-binding motif [3]. The target compound's carboxylic acid handle enables rapid conjugation to amine-containing fragments via amide bond formation, making it suitable for fragment-based drug discovery (FBDD) library construction targeting kinases. The combination of -CF3 (metabolic stability) and phenyl group (hydrophobic packing) provides a differentiated fragment profile compared to simpler pyrimidine acetic acids.

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